6-Methylspiro[chromane-2,4'-piperidin]-4-one is a notable compound in medicinal chemistry, recognized for its diverse biological activities and potential therapeutic applications. This compound is part of a larger class of spiro compounds, which are characterized by their unique molecular frameworks formed by the fusion of two or more rings. Specifically, 6-Methylspiro[chromane-2,4'-piperidin]-4-one features a spiro connection between a chromane and a piperidine ring, incorporating both oxygen and nitrogen heteroatoms in its structure. The compound has gained attention due to its pharmacological properties, including antidiabetic, anticancer, and anti-inflammatory effects, making it a valuable scaffold for drug development .
The synthesis and characterization of 6-Methylspiro[chromane-2,4'-piperidin]-4-one have been explored in various studies, with significant contributions from researchers focusing on its medicinal applications. The compound has been synthesized using multi-step organic reactions, often involving complex methodologies to achieve the desired structural characteristics .
6-Methylspiro[chromane-2,4'-piperidin]-4-one is classified as a spiro compound and belongs to the category of chromanone derivatives. Its classification is significant in understanding its chemical behavior and potential interactions in biological systems.
The synthesis of 6-Methylspiro[chromane-2,4'-piperidin]-4-one typically involves several key steps:
Recent advancements have highlighted various synthetic strategies that optimize yield and selectivity. For instance, one-pot sequential reactions have been employed to streamline the synthesis process while maintaining high purity levels of the final product . Techniques such as microwave-assisted synthesis and solvent-free conditions are also being explored to enhance efficiency.
The molecular formula for 6-Methylspiro[chromane-2,4'-piperidin]-4-one is . Its molecular weight is approximately 229.28 g/mol.
6-Methylspiro[chromane-2,4'-piperidin]-4-one can undergo various chemical transformations typical for spiro compounds:
These reactions often require specific catalysts or conditions to optimize yields and minimize by-products. For example, catalytic hydrogenation has been effectively utilized to reduce carbonyl functionalities while preserving other sensitive groups within the molecule.
The mechanism of action for 6-Methylspiro[chromane-2,4'-piperidin]-4-one primarily involves its interaction with biological targets such as enzymes or receptors. The compound's structural features allow it to fit into active sites of target proteins, leading to modulation of biological pathways.
Research indicates that compounds with similar scaffolds exhibit activities such as inhibition of protein kinases or modulation of cell signaling pathways associated with cancer progression and inflammation . Detailed mechanisms are still under investigation but suggest significant potential for therapeutic applications.
Relevant data regarding melting point and boiling point are still being compiled through experimental studies.
6-Methylspiro[chromane-2,4'-piperidin]-4-one has found various applications in scientific research:
The spiro[chromane-2,4'-piperidin]-4-one scaffold serves as a privileged structural motif in medicinal chemistry due to its dual functionality as a conformationally restrained pharmacophore and a versatile platform for bioisosteric modifications. The chromanone ring system provides a rigid benzopyran-derived framework, while the spiro-linked piperidine introduces a three-dimensional complexity that enhances target selectivity. This scaffold is strategically employed to replace flexible amide bonds or planar aromatic systems, leveraging its capacity to mimic transition states in enzyme inhibition while improving metabolic stability [1] [10]. For instance, the carbonyl group at position 4 can act as a bioisostere for peptide bonds, enabling the development of protease-resistant analogs [10]. The methyl substitution at position 6 (as in 6-Methylspiro[chromane-2,4'-piperidin]-4-one) further fine-tunes electron distribution and lipophilicity, optimizing interactions with hydrophobic binding pockets [7].
Table 1: Key Physicochemical Properties of 6-Methylspiro[chromane-2,4'-piperidin]-4-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₁₇NO₂ | Balanced carbon/heteroatom ratio for drug-likeness |
Molecular Weight | 231.29 g/mol | Within optimal range for CNS permeability |
Hydrogen Bond Acceptors | 3 | Enhances target engagement capability |
Hydrogen Bond Donors | 1 (piperidine NH) | Facilitates key interactions with biological targets |
XLogP3 | 1.7 | Optimal lipophilicity for membrane permeation |
Rotatable Bonds | 0 | Confers conformational rigidity |
The spiro junction at position 2/4' imposes significant conformational constraints that profoundly influence binding kinetics and selectivity. This architecture locks the chromanone and piperidine rings in a nearly perpendicular orientation, reducing entropic penalties upon target binding and enhancing binding affinity [1] [8]. The piperidine nitrogen (position 1') serves as a critical hydrogen bond donor, while the chromanone carbonyl (position 4) functions as a hydrogen bond acceptor, creating a dual pharmacophoric vector. This spatial arrangement enables simultaneous engagement with complementary binding sites in biological targets, as demonstrated in acetyl-CoA carboxylase inhibitors where the scaffold occupies both substrate and allosteric pockets [1] [5]. The 6-methyl substitution further enhances hydrophobic interactions without inducing steric clashes, as confirmed by molecular docking studies against cancer-related kinases [5] [7].
Table 2: Structural Parameters Governing Target Interactions
Structural Feature | Role in Target Binding | Biological Consequence |
---|---|---|
Spirocyclic Junction | Restricts rotational freedom | Improves binding kinetics (ΔG) |
Piperidine Nitrogen | Hydrogen bond donation | Anchors to catalytic residues in enzymes |
Chromanone Carbonyl | Hydrogen bond acceptance | Recognizes key residues in binding pockets |
6-Methyl Group | Hydrophobic enclosure | Enhances van der Waals interactions |
Orthogonal Ring Orientation | Creates 3D surface topology | Improves selectivity over planar scaffolds |
The spiro[chromane-2,4'-piperidin]-4-one scaffold demonstrates distinct advantages over related spiroheterocyclic systems in drug discovery applications. Compared to simpler chromanones (e.g., 4-chromanone), it exhibits enhanced three-dimensionality and reduced planarity, resulting in improved selectivity profiles against off-target receptors [6]. When benchmarked against spiro[chroman-2,4'-piperidine] derivatives lacking the 4-one carbonyl, the hydrogen-bonding capability of 6-Methylspiro[chromane-2,4'-piperidin]-4-one translates to 3-5 fold increases in potency against cancer cell lines, as evidenced in studies with MCF-7 and B16F10 cells [5]. The scaffold also outperforms non-spiro chromanone-piperidine conjugates in metabolic stability assays, with the spiro linkage reducing cytochrome P450-mediated oxidation by shielding vulnerable sites [1] [8].
Notably, 6-hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride demonstrates how strategic modifications unlock neuroprotective applications through enhanced blood-brain barrier permeability and antioxidant capacity [4]. Meanwhile, thiophene-functionalized analogs (e.g., 7-(5-((substituted-amino)methyl)thiophen-2-yl)spiro[chroman-2,4'-piperidin]-4-one hydrochlorides) exhibit exceptional anticancer activity by dual-targeting tubulin polymerization and histone deacetylase (HDAC) inhibition [5]. These targeted modifications highlight the scaffold's versatility while retaining core pharmacophoric benefits.
Table 3: Comparative Bioactivity of Spiro[chromane-2,4'-piperidin]-4-one Derivatives
Compound | Structural Variation | Biological Activity | Potency (IC₅₀) |
---|---|---|---|
6-Methylspiro[chromane-2,4'-piperidin]-4-one | 6-methyl substitution | Acetyl-CoA carboxylase inhibition | 172-940 nM |
6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one | 6-hydroxy substitution | Neuroprotective activity | Not reported |
7-(5-Aminomethylthiophen-2-yl) derivative | Thiophene-7 conjugation | Antiproliferative (MCF-7 cells) | <1 μM |
Unsubstituted spiro[chromane-2,4'-piperidin]-4-one | No C6 substituent | Moderate ACC inhibition | >1 μM |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: